1-cyclopropyl-3-hydroxypyrrolidin-2-one
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Overview
Description
1-cyclopropyl-3-hydroxypyrrolidin-2-one is a heterocyclic organic compound featuring a cyclopropyl group attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclopropyl-3-hydroxypyrrolidin-2-one can be synthesized through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-3-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the pyrrolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-cyclopropyl-3-hydroxypyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-cyclopropyl-3-hydroxypyrrolidin-2-one include other pyrrolidinone derivatives and cyclopropyl-containing molecules. Examples include:
- 3-hydroxy-pyrrolidin-2-one
- 3-methyl-pyrrolidine hydrochloride
- 1-(2,2,2-trichloro-1-hydroxy-ethyl)-pyrrolidin-2-one
Uniqueness
This compound is unique due to the presence of both the cyclopropyl group and the hydroxyl group on the pyrrolidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1896105-16-0 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
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